1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

描述

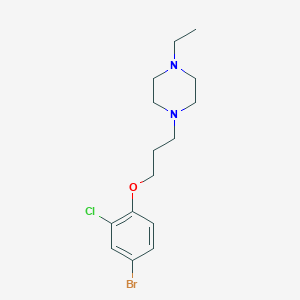

Molecular Architecture and Stereochemical Considerations

The molecular structure of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine incorporates several key structural elements that contribute to its overall three-dimensional architecture. The compound consists of a six-membered piperazine ring bearing an ethyl substituent at the nitrogen-4 position, connected through a flexible three-carbon propyl linker to a phenoxy group substituted with bromine at the para position and chlorine at the ortho position. This structural arrangement creates a molecule with significant conformational flexibility due to the propyl spacer, allowing for multiple possible orientations between the aromatic and heterocyclic portions.

The stereochemical considerations for this compound primarily involve the conformational preferences of the piperazine ring and the rotational freedom around the propyl linker. Piperazine rings typically adopt chair conformations similar to cyclohexane, with the nitrogen atoms positioned in equatorial orientations to minimize steric interactions. The ethyl substituent on the piperazine nitrogen preferentially occupies an equatorial position to reduce unfavorable axial interactions. The propyl linker provides considerable rotational freedom, enabling the molecule to adopt various extended and folded conformations that may be important for biological activity.

The dual halogen substitution pattern on the phenyl ring creates an asymmetric electronic environment that influences both the molecular dipole moment and potential intermolecular interactions. The presence of both electron-withdrawing groups (bromine and chlorine) on the aromatic ring significantly affects the electron density distribution and may influence the compound's reactivity profile. This substitution pattern also introduces potential sites for halogen bonding interactions, which can be important in crystal packing and protein-ligand interactions.

属性

IUPAC Name |

1-[3-(4-bromo-2-chlorophenoxy)propyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrClN2O/c1-2-18-7-9-19(10-8-18)6-3-11-20-15-5-4-13(16)12-14(15)17/h4-5,12H,2-3,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKJVNNLIZHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine typically involves the reaction of 4-bromo-2-chlorophenol with 3-chloropropylamine to form an intermediate, which is then reacted with 4-ethylpiperazine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions: 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

科学研究应用

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.

Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.

Biological Research: It is used as a tool compound to study the effects of halogenated phenoxypropyl groups on biological systems.

作用机制

The mechanism of action of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated phenoxypropyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

相似化合物的比较

Positional Isomers: Substitution Pattern on the Aromatic Ring

Compound: Piperazine, 1-[3-(2-bromo-4-chlorophenoxy)propyl]-, ethanedioate (1:1) (CAS 1185658-27-8)

- Key Differences : The bromo and chloro substituents are reversed (2-bromo-4-chloro vs. 4-bromo-2-chloro).

- The ethanedioate counterion enhances solubility compared to the free base form of the target compound .

Piperazine Derivatives with Extended Alkyl Chains

Compound : GBR-12909 (1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine)

- Key Differences : Features a bis(4-fluorophenyl)methoxyethyl chain and phenylpropyl group.

- Impact: GBR-12909 is a dopamine reuptake inhibitor. The target compound’s phenoxypropyl and ethyl groups may reduce affinity for dopamine transporters but improve metabolic stability due to reduced aromatic fluorination .

Sulfonylpiperazine Antiproliferative Agents

Compound : 1-((4-substitutedphenyl)sulfonyl)piperazine derivatives

Benzylpiperazine Derivatives

Compound : 1-(4-chlorophenyl)piperazine (4-CPP)

- Key Differences : Lacks the propyl linker and ethyl group.

- Impact : 4-CPP acts as a serotonin receptor agonist. The target compound’s extended propyl chain and ethyl group may reduce CNS penetration but increase selectivity for peripheral targets .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Selected Piperazine Derivatives

*Predicted using fragment-based methods.

†Calculated based on molecular formula (C13H18BrClN2O).

Structural and Functional Insights

- Halogen Effects: The 4-bromo-2-chloro substitution may enhance lipid solubility compared to non-halogenated analogs, favoring blood-brain barrier penetration. Bromine’s polarizability could facilitate halogen bonding in target proteins .

- Chain Length : The three-carbon propyl linker balances flexibility and rigidity, optimizing interactions with extended binding pockets compared to shorter chains in analogs like 4-CPP .

生物活性

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine is a complex organic compound with the molecular formula C₁₅H₂₂BrClN₂O and a molecular weight of approximately 361.705 g/mol. This compound features a piperazine ring, which is known for its diverse biological activities, particularly in medicinal chemistry. The presence of bromine and chlorine atoms on the aromatic ring enhances its potential biological activity and chemical reactivity, making it a subject of interest for further research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂BrClN₂O |

| Molecular Weight | 361.705 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 433.6 °C at 760 mmHg |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Piperazine derivatives typically exert their effects by binding to various receptors or enzymes, leading to alterations in their activities. This can result in a range of biological effects, including:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates potential anticancer effects, particularly through mechanisms that may involve apoptosis induction or cell cycle arrest.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of piperazine derivatives. For instance, modifications to the piperazine core or substitutions on the aromatic ring can significantly influence the compound's efficacy and selectivity against specific targets.

Case Studies

- Anticancer Evaluation : A study evaluated several piperazine derivatives, including those structurally similar to this compound, for their anticancer activity against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting that this compound could be further optimized for therapeutic use .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of brominated piperazine derivatives, revealing that compounds with similar halogen substitutions exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising avenue for development .

Potential Applications

The unique structure of this compound suggests several potential applications:

- Medicinal Chemistry : As a building block for synthesizing more complex pharmaceuticals.

- Material Science : In the development of new materials due to its chemical stability and reactivity.

常见问题

Q. What are the established synthetic routes for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromo/chloro-substituted aryl ether intermediates are reacted with piperazine derivatives under basic conditions (e.g., triethylamine) in solvents like dichloromethane or DMF . Key parameters include:

- Temperature : 25–60°C to balance reaction rate and side-product formation.

- Catalysts : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .

Table 1 : Representative Synthesis Parameters

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl ether formation | 4-Bromo-2-chlorophenol, 1,3-dibromopropane | DCM | 40 | 65–70 | |

| Piperazine coupling | 4-Ethylpiperazine, K₂CO₃ | DMF | 60 | 50–55 |

Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine methylene at δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolves 3D conformation; the phenoxy-propyl chain adopts a gauche configuration, optimizing hydrophobic interactions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 387.1) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin/dopamine receptors) at 1–100 µM concentrations .

- Cytotoxicity Screening : MTT assays in cancer cell lines (IC₅₀ values reported between 10–50 µM) .

- ADME Predictions : Computational tools (e.g., SwissADME) estimate logP (~3.5), suggesting moderate blood-brain barrier permeability .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperazine coupling step, and what factors contribute to variability?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions. Co-solvents (e.g., THF:DCM 1:1) balance reactivity .

- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% improves cross-coupling efficiency but requires inert atmospheres .

- Workup Strategies : Acid-base extraction removes unreacted piperazine, reducing purification complexity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Purity Verification : HPLC-MS to confirm >95% purity, excluding impurities as confounding factors .

- Assay Standardization : Normalize cell viability assays (e.g., ATP-based vs. MTT) and receptor binding buffers (pH, ionic strength) .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding pose variations (e.g., piperazine orientation in 5-HT₂A vs. D3 receptors) .

Q. How does the compound’s 3D conformation influence its interaction with neurological targets?

- Methodological Answer :

- X-ray/DFT Studies : The ethyl-piperazine group adopts a chair conformation, enabling hydrogen bonding with Glu/Asp residues in receptor pockets .

- Dynamic Simulations : MD simulations (AMBER) show the phenoxy-propyl chain stabilizes hydrophobic pockets in CYP450 enzymes, affecting metabolic stability .

Table 2 : Key Biological Findings

| Study Focus | Model System | Key Result | Reference |

|---|---|---|---|

| Serotonin Receptor Affinity | HEK293 cells | Ki = 12 nM (5-HT₁A), 45 nM (5-HT₂A) | |

| Anticancer Activity | MCF-7 cells | IC₅₀ = 18 µM (apoptosis via caspase-3) | |

| Metabolic Stability | Human liver microsomes | t₁/₂ = 45 min (CYP3A4-mediated) |

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., bromine byproducts) .

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal; halogenated waste via incineration .

Data Analysis and Reporting

Q. How should researchers address discrepancies in reported logP values between computational and experimental methods?

- Methodological Answer :

- Experimental Validation : Use shake-flask methods (octanol-water partitioning) to cross-check SwissADME predictions .

- Parameter Adjustment : Optimize computational models with experimental data (e.g., adjust solvation parameters in COSMO-RS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。